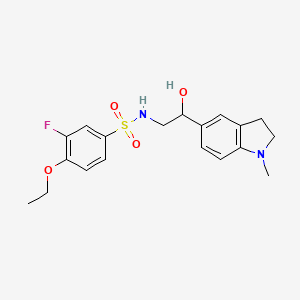

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O4S/c1-3-26-19-7-5-15(11-16(19)20)27(24,25)21-12-18(23)14-4-6-17-13(10-14)8-9-22(17)2/h4-7,10-11,18,21,23H,3,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYROWRHHXTVBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core and the subsequent introduction of the ethoxy, fluoro, hydroxy, and indolinyl groups. Common synthetic methods include electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution of the ethoxy group could yield a variety of substituted benzenesulfonamides .

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents

Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Differences with Sulfonylurea Herbicides

| Feature | Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester) |

|---|---|---|

| Core Structure | Benzene + indoline-ethyl | Triazine + urea bridge |

| Primary Application | Hypothesized pharmacological | Agricultural (ALS inhibition) |

| Key Substituents | 3-F, 4-OCH₂CH₃, indoline | 4-OCH₃/OC₂H₅, methyl/amino-triazine |

Comparison with Heterocyclic Sulfonamides

lists compounds like N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide and N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide. These share sulfonamide groups but differ in heterocyclic systems:

- Quinoline/Pyrimidine vs. Indoline: The target compound’s 1-methylindoline moiety may confer unique binding properties compared to quinoline or pyrimidine cores, which are common in kinase inhibitors (e.g., imatinib analogs).

- Substituent Effects : The 3-fluoro and 4-ethoxy groups in the target compound resemble halogen and alkoxy substituents in ’s compounds, which often enhance metabolic stability and target affinity .

Table 2: Physicochemical Properties (Hypothetical)

Research Findings and Hypotheses

- Selectivity : The indoline-ethyl group may reduce off-target effects compared to simpler sulfonamides, as seen in selective COX-2 inhibitors (e.g., celecoxib) .

- Metabolic Stability : The ethoxy group could slow oxidative metabolism compared to methoxy analogs, as observed in ethametsulfuron methyl ester .

- Synthetic Challenges : The hydroxyethyl-indoline linkage may introduce steric hindrance during synthesis, akin to issues reported for similar sulfonamide derivatives .

Biological Activity

4-Ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide (CAS Number: 1706041-73-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₃₁FNO₃S

- Molecular Weight : 394.5 g/mol

- Structure : The compound features an ethoxy group, a fluoro substituent, and a sulfonamide moiety attached to an indoline derivative.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity

| Compound Type | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Indole Derivative | MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |

| Indole Derivative | A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

Antimicrobial Properties

The sulfonamide group in the compound suggests potential antimicrobial activity. Similar compounds have been reported to exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies suggest that sulfonamides can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism is crucial in developing antibiotics.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The indoline structure allows for high-affinity binding to various receptors, potentially modulating signaling pathways.

- Enzyme Interaction : Inhibition of key enzymes involved in metabolic pathways can lead to reduced cell viability in cancer and microbial cells.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing MCF-7 tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to the control group. The treatment led to increased apoptosis markers such as caspase activation and PARP cleavage.

Study 2: Antimicrobial Activity Assessment

In vitro tests against various bacterial strains showed that the compound exhibited a dose-dependent response, with notable efficacy against resistant strains of Staphylococcus aureus. The study concluded that the compound's unique structure contributed to its antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide?

- Methodology : Begin with a sulfonylation reaction between 4-ethoxy-3-fluorobenzenesulfonyl chloride and the amine group of the indolin-ethyl alcohol derivative. Use Schotten-Baumann conditions (aqueous NaOH, THF) to control reaction pH and prevent hydrolysis of the sulfonyl chloride. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Validate each step using LC-MS and H NMR to confirm regioselectivity and purity.

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight and elemental composition. Use F NMR to verify fluorine positioning and H/C NMR to resolve stereochemistry at the hydroxyethyl-indolin moiety. For crystalline samples, single-crystal X-ray diffraction (as in ) can elucidate bond angles and confirm substituent orientation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblast controls. For antimicrobial activity, perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria) and analyze dose-response curves using GraphPad Prism .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

- Methodology : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability. Perform target engagement studies (e.g., thermal shift assays, SPR) to confirm binding to hypothesized enzymes/receptors. Cross-validate using CRISPR-knockout cell lines to isolate mechanism-specific effects .

Q. What strategies optimize the compound’s environmental stability without compromising bioactivity?

- Methodology : Conduct photodegradation studies under simulated sunlight (Xe lamp, 365 nm) and analyze breakdown products via HPLC-MS. Modify the ethoxy or fluoro substituents to enhance stability while preserving pharmacophore interactions. Use computational tools (e.g., DFT calculations) to predict bond dissociation energies and guide synthetic modifications .

Q. How can the stereochemical outcome of the hydroxyethyl-indolin moiety be controlled during synthesis?

- Methodology : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during the indolin ring formation. Monitor enantiomeric excess (EE) using chiral HPLC (Chiralpak AD-H column). For diastereomer separation, leverage recrystallization in ethanol/water mixtures or preparative SFC .

Q. What experimental designs are robust for assessing ecotoxicological impacts?

- Methodology : Follow split-plot designs (as in ) with environmental compartments (soil, water) as main plots and concentration gradients as subplots. Use Daphnia magna for acute toxicity (OECD 202) and Lemna minor for phytotoxicity. Measure bioaccumulation factors (BCF) via GC-MS and model environmental fate using EPI Suite software .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey, CAS) to ensure consistency .

- Contradiction Management : Apply Benjamini-Hochberg correction to high-throughput screening data to reduce false discovery rates.

- Safety Protocols : Adopt OSHA guidelines for handling sulfonamide derivatives (e.g., PPE, fume hoods) as noted in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.